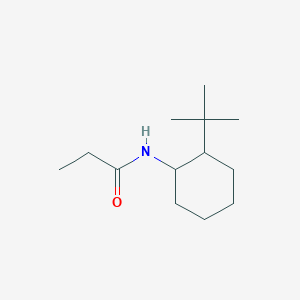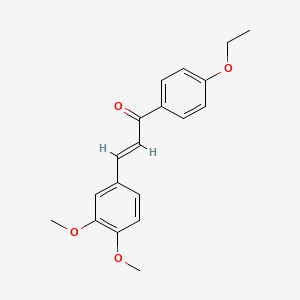
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that belongs to the family of piperazine derivatives. FP1 has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide also exhibits high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to produce a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. Additionally, N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is also relatively easy to synthesize, which makes it an attractive target for medicinal chemists. However, one of the main limitations of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to study in vitro. Additionally, the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. Another area of interest is the investigation of the role of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic methods for the production of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its derivatives may lead to the discovery of novel pharmacological agents. Finally, the elucidation of the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide may lead to the development of more effective therapies for a wide range of diseases.
合成方法
The synthesis of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is typically around 70%.
科学研究应用
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDNGDEELDUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)